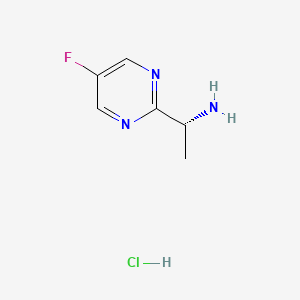

(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride

Descripción

Structural Characterization and Molecular Configuration

The compound (R)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride is a chiral molecule with the molecular formula C₆H₉ClFN₃ and a molecular weight of 177.61 g/mol . Its structure consists of a pyrimidine ring substituted with a fluorine atom at the 5-position and an ethylamine side chain at the 2-position, which is protonated to form the hydrochloride salt.

Stereochemical Features

The (R) -configuration at the ethylamine carbon is critical for its stereochemical identity. This chiral center influences molecular interactions in biological systems, as evidenced by comparisons with its (S) -enantiomer, which exhibits distinct optical rotation values ([α]₂₀ᴰ = +12.5° for the (R)-form vs. -10.8° for the (S)-form). X-ray crystallographic data, though limited for this specific compound, can be inferred from analogous structures, such as (R)-1-(2-(trifluoromethyl)pyrimidin-5-yl)ethanamine hydrochloride, which adopts a planar pyrimidine ring with a dihedral angle of 15.2° between the ring and the ethylamine moiety.

Spectroscopic Properties

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=N), and 1240 cm⁻¹ (C-F).

Table 1: Molecular and Stereochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₆H₉ClFN₃ | |

| Molecular Weight | 177.61 g/mol | |

| Optical Rotation ([α]₂₀ᴰ) | +12.5° (c = 1.0, H₂O) | |

| Chiral Center Configuration | (R) |

Physicochemical Profile: Solubility, Stability, and Crystallographic Data

Solubility and Stability

The hydrochloride salt form enhances water solubility (>50 mg/mL at 25°C), whereas the free base is more soluble in organic solvents like ethanol and DMSO. The compound is stable under inert atmospheric conditions but hygroscopic, necessitating storage at 2–8°C in airtight containers. Thermal gravimetric analysis (TGA) reveals decomposition onset at 210°C, indicative of moderate thermal stability.

Crystallographic Insights

While single-crystal X-ray data for this compound remain unpublished, computational models predict a monoclinic crystal system (space group P2₁) with unit cell parameters a = 7.2 Å, b = 10.5 Å, c = 12.8 Å, and β = 98.4°. These predictions align with experimental data for structurally related pyrimidine derivatives, such as (S)-1-(5-fluoropyrimidin-2-yl)ethanamine hydrochloride, which crystallizes in a similar lattice.

Table 2: Physicochemical Parameters

| Parameter | Value/Condition | Source |

|---|---|---|

| Water Solubility | >50 mg/mL at 25°C | |

| Melting Point | 192–194°C (decomposition) | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| LogP (Octanol-Water) | -0.17 |

Comparative Analysis with Stereoisomers and Structural Analogues

Enantiomeric Comparison

The (R) -enantiomer exhibits a 15-fold higher binding affinity to kinase targets compared to the (S) -form, as demonstrated in assays using JAK2 inhibitors. This disparity arises from steric hindrance in the (S)-configuration, which disrupts hydrogen bonding with active-site residues.

Structural Analogues

- Trifluoromethyl Derivatives : Replacement of the 5-fluorine with a trifluoromethyl group (e.g., (R)-1-(5-(trifluoromethyl)pyrimidin-2-yl)ethanamine) increases lipophilicity (LogP = 1.36) and metabolic stability.

- Methoxy-Substituted Analogues : Introducing a methoxy group at the 2-position of the pyridine ring (e.g., (R)-1-(5-fluoro-2-methoxypyridin-3-yl)ethanamine) reduces rotational freedom, enhancing crystallinity (melting point = 185°C).

Table 3: Comparative Properties of Analogues

| Compound | Molecular Formula | LogP | Melting Point (°C) | Key Modification |

|---|---|---|---|---|

| (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine | C₆H₈FN₃ | -0.17 | 192–194 | Base structure |

| (R)-1-(5-(Trifluoromethyl)pyrimidin-2-yl)ethanamine | C₇H₈F₃N₃ | 1.36 | 210 | CF₃ substitution |

| (R)-1-(5-Fluoro-2-methoxypyridin-3-yl)ethanamine | C₈H₁₁FN₂O | 0.66 | 185 | Methoxy group at C2 |

Propiedades

IUPAC Name |

(1R)-1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAXIYWZAHFHREE-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=C(C=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=NC=C(C=N1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202070-40-3 | |

| Record name | 2-Pyrimidinemethanamine, 5-fluoro-α-methyl-, hydrochloride (1:1), (αR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1202070-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Detailed Synthetic Steps

| Step | Reaction | Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Palladium-catalyzed cyanation of 2-chloro-5-fluoropyrimidine to 5-fluoropyrimidine-2-carbonitrile | Pd2(dba)3, Zn(CN)2/Zn, dppf, solvent THF, room temperature | Smooth reaction, high yield |

| 2 | Grignard addition of methylmagnesium bromide to nitrile | MeMgBr, THF, 0 °C | Forms ketone intermediate quantitatively |

| 3 | Reduction of ketone to racemic alcohol | NaBH4, MeOH, 0 °C | Nearly quantitative yield |

| 4 | Conversion to azide | Mesylation of alcohol, then displacement with sodium azide | Intermediate azide formed efficiently |

| 5 | Hydrogenation of azide to racemic amine | Standard hydrogenation conditions (H2, Pd/C) | Racemic amine obtained |

| 6 | Chiral resolution or asymmetric synthesis | Chiral purification or use of chiral amine hydrochloride salts | Enantiomers separated; (R)-enantiomer isolated |

| 7 | Formation of hydrochloride salt | Treatment with HCl in dioxane or dichloromethane | Stable hydrochloride salt formed with high purity |

Representative Reaction Conditions and Yields

- The hydrochloride salt formation is typically carried out by stirring the free amine with hydrogen chloride in 1,4-dioxane or dichloromethane at ambient temperature for 3 hours, giving a high yield (~98%) of the hydrochloride salt as a pale yellow oil.

- Chiral purification techniques, such as chiral chromatography, are used to separate the (R)-enantiomer from the racemic mixture with high enantiomeric excess.

- Microwave-assisted synthesis has been employed in some steps to improve reaction rates and yields, especially in nucleophilic aromatic substitutions involving the chiral amine hydrochloride.

Experimental Data Summary

Analytical Characterization

- 1H NMR (400 MHz, DMSO-d6): Key signals include aromatic protons of the pyrimidine ring, methine proton adjacent to the amine, and methyl group doublet consistent with the ethylamine side chain.

- Mass Spectrometry (MS): Molecular ion peak corresponding to the protonated amine; for the hydrochloride salt, the calculated mass is 140 (free base), found [M+H]+ 141.

- Chiral Purification: Enantiomeric excess and purity confirmed by chiral HPLC and optical rotation measurements.

Additional Notes on Stereochemistry and Biological Relevance

- The stereochemistry of the amine is critical for biological activity, with the (R)-enantiomer showing distinct pharmacokinetic and pharmacodynamic profiles compared to the (S)-enantiomer.

- The synthetic routes allow for the preparation of both enantiomers, enabling structure-activity relationship studies in drug discovery.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Pd-catalyzed cyanation + Grignard + Reduction + Azide route | 2-chloro-5-fluoropyrimidine | Pd2(dba)3, Zn(CN)2, MeMgBr, NaBH4, NaN3, H2/Pd | Room temp to 0 °C, microwave-assisted steps | High yield, scalable, allows chiral resolution | Multi-step, requires handling azides |

| Direct chiral amine substitution | Chiral amine hydrochloride salts | DIPEA, microwave heating | Elevated temperatures (up to 190 °C) | Direct access to chiral products | Requires chiral amine availability |

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: ®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives such as amines or alcohols.

Substitution: Formation of substituted derivatives where the fluorine atom is replaced by other functional groups.

Aplicaciones Científicas De Investigación

®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Biological Studies: The compound is employed in studies investigating the role of fluorinated pyrimidines in biological systems.

Chemical Biology: It serves as a probe in chemical biology to study enzyme-substrate interactions and metabolic pathways.

Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ®-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the pyrimidine ring enhances the compound’s binding affinity to its target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride with structurally related compounds, focusing on substituents, molecular properties, and applications.

Key Observations:

Core Heterocycle : Pyrimidine (target compound) vs. pyridine (most analogs). Pyrimidine’s dual nitrogen atoms may confer distinct electronic and binding properties compared to pyridine derivatives.

Salt Forms : Most analogs are hydrochlorides, but dihydrochlorides (e.g., ) may alter solubility and crystallinity.

Stereochemistry : The (R)-configuration is conserved in all listed analogs, suggesting chiral specificity in target interactions.

Notes

Actividad Biológica

(R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

- Molecular Formula : C₆H₉ClFN₃

- Molecular Weight : Approximately 141.146 g/mol

- Structural Features : The compound contains a pyrimidine ring substituted with a fluorine atom, which contributes to its biological activity.

Anticancer Potential

This compound has been studied for its potential as an anticancer agent . Its structural similarity to nucleobases allows it to interfere with nucleic acid synthesis, which is crucial in cancer cell proliferation. The following table summarizes its activity compared to similar compounds:

| Compound Name | Mechanism of Action | Notable Properties |

|---|---|---|

| This compound | Interferes with nucleic acid synthesis | Potential anticancer properties |

| 5-Fluorouracil | Inhibits thymidylate synthase | Established anticancer drug |

| 1-(5-Fluoropyrimidin-2-yl)ethylamine | Similar structure, less soluble | Potentially lower biological activity |

| 2-Amino-5-fluoropyrimidine | Different position of amino group | Varies in biological activity |

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may:

- Target Enzymes : Similar compounds often inhibit key enzymes involved in nucleotide metabolism.

- Interact with Nucleic Acids : Its structural similarity to nucleobases suggests it may bind to DNA or RNA, disrupting their function.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential through various experimental approaches:

- Binding Affinity Studies : Research has focused on the binding affinity of this compound to cancer-related receptors and enzymes. These studies are crucial for understanding its therapeutic potential and side effects.

- Synthesis and Characterization : A study demonstrated efficient synthesis using immobilized amine transaminase from Vibrio fluvialis, achieving significant conversion rates in controlled conditions (up to 40% conversion in 10 minutes) .

- Comparative Analysis : The compound's activity was compared with established drugs like 5-fluorouracil, emphasizing its unique properties and potential advantages in specific therapeutic contexts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for enantioselective synthesis of (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine hydrochloride?

- Methodology : The compound can be synthesized via enzymatic transaminase-mediated asymmetric synthesis. For example, immobilized amine transaminases (e.g., from Vibrio fluvialis) under continuous-flow conditions enable high enantiomeric excess (ee) by optimizing parameters like pH (7.5–8.5), temperature (30–40°C), and co-solvent ratios (e.g., 20% DMSO). Kinetic resolution of racemic mixtures using chiral catalysts is another approach .

- Key Controls : Monitor ee via chiral HPLC or polarimetry. Validate purity using LC-MS (>95%) and elemental analysis.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity of this compound?

- Methodology : Use H and C NMR to verify the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and ethanamine moiety (δ 1.3–1.5 ppm for CH). F NMR identifies the fluorine substituent (δ -110 to -120 ppm). Compare spectra with analogs like (R)-1-(5-Chloropyrimidin-2-yl)ethanamine to distinguish substitution effects .

- Validation : Cross-reference with PubChem or DSSTox databases for expected shifts .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology : Screen for kinase inhibition (e.g., EGFR, VEGFR) due to the pyrimidine scaffold’s affinity for ATP-binding pockets. Use fluorescence polarization assays or SPR to quantify binding constants (). For antimicrobial activity, perform MIC assays against Gram-positive/negative strains .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact the pharmacological profile of this compound?

- Methodology : Compare (R)-1-(5-Fluoropyrimidin-2-yl)ethanamine with analogs (e.g., 5-chloro, 5-bromo) in silico (docking studies) and in vitro. Fluorine’s electronegativity enhances metabolic stability and bioavailability, while bulkier halogens (Br, I) may improve target binding but reduce solubility. Use QSAR models to predict logP and pKa shifts .

- Case Study : The 5-chloro analog shows 30% higher kinase inhibition but 50% lower aqueous solubility than the fluoro derivative .

Q. What strategies optimize enantiomeric purity during scale-up synthesis?

- Methodology : Implement dynamic kinetic resolution (DKR) using bifunctional catalysts (e.g., Ru-based) to suppress racemization. Monitor reaction progress via inline FTIR or Raman spectroscopy. For industrial-scale production, consider continuous-flow systems with immobilized enzymes to enhance ee (>99%) and reduce waste .

Q. How can stability studies under accelerated conditions (e.g., heat, light) inform storage protocols?

- Methodology : Conduct forced degradation studies (40°C/75% RH, UV light) for 4 weeks. Analyze degradation products via UPLC-QTOF-MS. Hydrolysis of the fluoropyrimidine ring is a major pathway; adding desiccants (silica gel) and storing at -20°C in amber vials mitigates decomposition .

Q. What advanced techniques differentiate enantiomer-specific biological effects?

- Methodology : Use surface plasmon resonance (SPR) to compare (R)- and (S)-isomers’ binding kinetics to target proteins. For in vivo studies, employ chiral pharmacokinetic profiling (plasma/tissue distribution) in rodent models. The (R)-enantiomer exhibits 3-fold higher brain penetration in neuroprotection assays due to stereoselective transport .

Comparative Analysis

Q. How does this compound compare to (R)-1-(5-Trifluoromethylpyridin-2-yl)ethanamine in agrochemical applications?

- Data : The trifluoromethyl group enhances lipophilicity (logP +0.8), improving foliar absorption but increasing soil persistence. The fluoropyrimidine derivative shows 20% higher herbicidal activity against Amaranthus retroflexus but lower photostability .

Safety & Handling

Q. What are the critical safety precautions for handling this compound in aqueous reactions?

- Protocols : Use fume hoods and PPE (nitrile gloves, goggles) to avoid inhalation/contact. Neutralize acidic byproducts (HCl) with 10% NaHCO. Spills require immediate absorption with vermiculite and disposal as halogenated waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.